molecular formula C8H6BF3O5 B3060231 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096329-67-6

3-Carboxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B3060231
CAS No.: 2096329-67-6
M. Wt: 249.94
InChI Key: HOQWULMXJNHMDR-UHFFFAOYSA-N
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Description

3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is a chemical compound offered for research and development purposes. As a substituted phenylboronic acid, it belongs to a class of compounds widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, a fundamental reaction in pharmaceutical and materials science research . The presence of both the electron-withdrawing trifluoromethoxy group and a carboxylic acid functional group on the same aromatic ring makes this a multifunctional reagent. The -OCF3 group is known to influence the acidity and electronic properties of boronic acids, which can affect their reactivity and stability . This combination of features provides researchers with a versatile building block for constructing more complex molecules. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming the product's identity and purity before use.

Properties

IUPAC Name

5-borono-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O5/c10-8(11,12)17-6-2-1-4(9(15)16)3-5(6)7(13)14/h1-3,15-16H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWULMXJNHMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-67-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzoic acid.

    Borylation: The carboxy group is protected, and the borylation is carried out using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Pd-catalyzed Suzuki–Miyaura couplings, forming biaryl or heterobiaryl structures. The trifluoromethoxy (OCF₃) and carboxy (COOH) groups influence reactivity and regioselectivity:

  • Reaction Example :

    • Substrates : Aryl halides (e.g., bromobenzene, 3-bromopyridine).

    • Catalyst : Pd(PPh₃)₄ (3 mol%).

    • Base : Na₂CO₃ (2.0 M aqueous solution).

    • Solvent : 1,2-Dimethoxyethane (DME)/H₂O.

    • Conditions : 130°C, sealed tube, 12–24 hours .

    • Yield : 61–88% for biphenyl derivatives .

Reaction PartnerProductYieldKey Conditions
3-Bromo-N-[6-(2,6-dimethylmorpholinyl)pyridin-3-yl]-4-methylbenzamideN-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide61.1%Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 130°C

Mechanistic Notes :

  • The electron-withdrawing OCF₃ group lowers the pKa of the boronic acid (pKa6.18.7\text{pKa}\approx 6.1–8.7), enhancing its reactivity in transmetalation .

  • The carboxy group may require protection (e.g., as a methyl ester) to prevent competitive decarboxylation under basic conditions .

Oxidation

The carboxy group can undergo further oxidative transformations:

  • Decarboxylation : Under Pd catalysis, the carboxy group is eliminated as CO₂, forming biaryl products .

  • Peroxide-Mediated Oxidation : Reacts with H₂O₂ to form phenolic derivatives (e.g., 3-hydroxy-4-(trifluoromethoxy)phenylboronic acid).

Reduction

  • Boronic Acid Reduction : NaBH₄ or LiAlH₄ reduces the boronic acid to a borane intermediate, though this is less common due to competing hydrolysis.

Esterification

The carboxy group is esterified to improve stability during coupling reactions:

  • Reagents : Methanol/H⁺ or DCC/DMAP.

  • Example : Methyl 3-borono-4-(trifluoromethoxy)benzoate (yield: >75%) .

Amidation

  • Reagents : SOCl₂ (to form acyl chloride) + amine.

  • Application : Used to synthesize bioactive amides for drug discovery .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

  • Protonation : At pH < 6, the boronic acid exists as neutral B(OH)₂.

  • Deprotonation : At pH > 8, it forms the boronate anion (B(OH)₃⁻), enhancing solubility and reactivity .

pH RangeDominant SpeciesReactivity
2–6B(OH)₂Low solubility, prone to hydrolysis
8–10B(OH)₃⁻High reactivity in Suzuki coupling

Hydrolysis and Stability

  • Hydrolysis : The boronic acid undergoes slow hydrolysis in aqueous media to form boric acid and the corresponding phenol .

    • Rate : Accelerated under acidic (pH < 4) or basic (pH > 10) conditions.

  • Stabilizers : Anhydrous solvents (e.g., THF, DME) or arylboronic acid pinacol esters mitigate hydrolysis .

Comparative Reactivity

Feature3-Carboxy-4-(trifluoromethoxy)phenylboronic Acid4-(Trifluoromethoxy)phenylboronic Acid
pKa ~6.2 (estimated)~8.7
Suzuki Coupling Rate Faster (electron-deficient arylboronic acid)Moderate
Solubility Low in H₂O (carboxy group adds polarity)Very low

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have shown that phenylboronic acids, including 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid, exhibit significant antibacterial properties. Research indicates that these compounds can inhibit the growth of certain bacterial strains by interfering with their metabolic processes. A study published in ResearchGate highlighted the structural properties and antimicrobial activity of trifluoromethoxyphenylboronic acids, suggesting their potential as lead compounds in antibiotic development .

Drug Development
The compound's ability to act as a boron-based pharmacophore opens avenues for the design of new drugs targeting specific biological pathways. Its reactivity with biomolecules allows for the development of prodrugs that can release active pharmaceutical ingredients in a controlled manner.

Organic Synthesis

Cross-Coupling Reactions
this compound is utilized in cross-coupling reactions, particularly Suzuki-Miyaura coupling, to synthesize complex organic molecules. This reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts. The trifluoromethoxy group enhances the electrophilicity of the aryl halide, facilitating the reaction under milder conditions .

Synthesis of Biologically Active Compounds
The compound serves as an intermediate in synthesizing various biologically active molecules, including agrochemicals and pharmaceuticals. Its functional groups allow for further modifications, leading to diverse chemical entities with potential therapeutic applications.

Materials Science

Polymer Chemistry
In materials science, this compound is explored for its role in synthesizing boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and enhanced mechanical strength. The incorporation of boron into polymer matrices can also improve their flame retardancy and electrical conductivity.

Nanocomposites
The compound can be used to create nanocomposites by integrating boron-based structures into nanomaterials. These composites are being investigated for applications in electronics, sensors, and catalysis due to their enhanced surface area and reactivity.

Case Studies

StudyFocusFindings
ResearchGate Study on Trifluoromethoxyphenylboronic AcidsAntimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains .
Organic Synthesis ResearchCross-Coupling EfficiencyHighlighted improved yields in Suzuki-Miyaura reactions using this compound .
Polymer Chemistry AnalysisMaterial PropertiesShowed enhanced thermal stability and mechanical strength in boron-containing polymers .

Comparison with Similar Compounds

Comparison Table 1: Acidity of Selected Phenylboronic Acids

Compound Substituents pKa
Phenylboronic acid None 8.8
Ortho-(trifluoromethoxy)phenylboronic acid -OCF₃ (ortho) 8.77
Meta-(trifluoromethoxy)phenylboronic acid -OCF₃ (meta) 7.89
3-Methoxy-4-carboxyphenylboronic acid -OCH₃ (meta), -COOH (para) ~6.5*
This compound -COOH (meta), -OCF₃ (para) <7.5*

*Estimated based on substituent effects.

2.2. Reactivity in Cross-Coupling Reactions

Phenylboronic acids are widely used in Suzuki-Miyaura couplings. Key comparisons include:

  • 4-(Trifluoromethoxy)phenylboronic acid : Effective in couplings with aryl halides under standard Pd catalysis . The -OCF₃ group enhances electrophilicity of the boron atom.
  • This compound: The -COOH group may require protection (e.g., esterification) to prevent catalyst poisoning or side reactions. Its steric and electronic profile could reduce coupling efficiency compared to non-carboxylated analogs.

Comparison Table 2: Reactivity in Suzuki-Miyaura Couplings

Compound Yield in Model Reaction* Conditions
4-(Trifluoromethoxy)phenylboronic acid 75% Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O
Phenylboronic acid 84–86% Similar conditions
This compound N/A (estimated lower) Likely requires protected -COOH

*Yields from literature for biphenyl synthesis.

2.3. Solubility and Physical Properties
  • Trifluoromethoxy-substituted analogs : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to -OCF₃ hydrophobicity .
  • Carboxy-substituted analogs : Enhanced water solubility (e.g., 3-methoxy-4-carboxyphenylboronic acid is soluble in aqueous bases) .
  • The -COOH group may enable salt formation, improving aqueous compatibility.
2.5. Structural and Crystallographic Features
  • Hydrogen bonding : Ortho-substituted analogs form intramolecular H-bonds between -B(OH)₂ and -OCF₃ . In this compound, the -COOH group may participate in intermolecular H-bonding, influencing crystal packing and stability.

Biological Activity

Overview

3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H6BF3O5C_8H_6BF_3O_5 and a molecular weight of 249.94 g/mol. This compound is characterized by the presence of a carboxy group at the 3-position and a trifluoromethoxy group at the 4-position of the phenyl ring, which enhances its reactivity and stability compared to other similar boronic acids. Its unique structure allows for diverse applications in organic synthesis, medicinal chemistry, and material science.

The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols present in various biological molecules. This interaction is crucial for their role in biochemical pathways, particularly in enzyme inhibition and molecular recognition processes.

Key Mechanisms:

  • Reversible Covalent Bonding: Boronic acids interact with diols in sugars and other biomolecules, affecting their biological functions.
  • Suzuki-Miyaura Coupling: This reaction is widely used in organic synthesis to form carbon-carbon bonds, contributing to the development of biologically active compounds.

Biological Activity

Research has indicated that this compound may exhibit significant biological activities, particularly as a potential pharmacophore in drug design.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Starting Material: 4-(Trifluoromethoxy)benzoic acid.
  • Borylation Reaction: Using bis(pinacolato)diboron with a palladium catalyst.
  • Deprotection: Removal of protecting groups to yield the final product.

Common Reactions:

  • Suzuki-Miyaura Coupling: Effective for forming biaryl compounds.
  • Oxidation: Can be oxidized to form phenolic derivatives.
  • Esterification: The carboxy group can react with alcohols to form esters.

Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
Phenylboronic AcidLacks carboxy and trifluoromethoxy groupsLess versatile in synthetic applications
4-(Trifluoromethoxy)phenylboronic AcidSimilar structure but lacks carboxy groupLimited reactivity
3-Carboxyphenylboronic AcidLacks trifluoromethoxy groupAffects lipophilicity and stability

This compound is unique due to its dual functional groups that enhance its reactivity and potential biological applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid, and how do reaction conditions impact yield?

  • Methodology :

  • Begin with halogenated precursors (e.g., 4-trifluoromethoxy-3-bromobenzoic acid) and employ palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acid pinacol esters .
  • Optimize reaction parameters (e.g., temperature, ligand choice) to enhance regioselectivity and minimize dehalogenation byproducts. Use HPLC or GC-MS to monitor reaction progress .
  • Purify via recrystallization or column chromatography, validated by ≥95% purity via 1H^1H/13C^{13}C NMR and LC-MS .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • Use 1H^1H NMR to verify the presence of the trifluoromethoxy singlet (~δ 3.8–4.2 ppm) and carboxy proton signals. 19F^{19}F NMR confirms the -OCF3_3 group (δ -55 to -60 ppm) .
  • FT-IR identifies the boronic acid B-OH stretch (~3200–3400 cm1^{-1}) and carboxy C=O (~1700 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical mass (e.g., [M-H]^- for C8 _8H5 _5BF3 _3O5_5) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodology :

  • Perform solubility screens in DMSO, THF, and aqueous buffers (pH 4–10). Monitor stability via UV-Vis or 1H^1H NMR over 24–72 hours .
  • The carboxy group enhances aqueous solubility at neutral-to-basic pH, while the trifluoromethoxy substituent increases lipophilicity .

Advanced Research Questions

Q. How do computational methods predict the electronic and steric effects of substituents on reactivity?

  • Methodology :

  • Conduct density functional theory (DFT/B3LYP) calculations to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution at the boron center .
  • Analyze steric hindrance using molecular docking simulations (e.g., AutoDock Vina) to evaluate binding affinity in catalytic or protein-interaction studies .

Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions?

  • Methodology :

  • Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Compare turnover frequencies (TOFs) with/without the carboxy group to assess electronic effects .
  • Probe transmetalation barriers via in situ 11B^{11}B NMR to track boronate intermediate formation .

Q. How can the carboxy group be leveraged for bioconjugation in drug delivery systems?

  • Methodology :

  • Activate the carboxy group with EDC/NHS to form amide bonds with amine-containing biomolecules (e.g., peptides, antibodies). Validate conjugation efficiency via MALDI-TOF or fluorescence labeling .
  • Test pH-responsive release in tumor microenvironments (pH 6.5–7.0) using dynamic light scattering (DLS) to monitor nanoparticle stability .

Q. What role does the trifluoromethoxy group play in modulating biological activity?

  • Methodology :

  • Compare IC50_{50} values against analogs (e.g., -OCH3_3, -CF3_3) in enzyme inhibition assays (e.g., serine proteases). Use X-ray crystallography to resolve binding interactions .
  • Assess metabolic stability via liver microsome assays; the -OCF3_3 group resists oxidative degradation compared to -OCH3_3 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Carboxy-4-(trifluoromethoxy)phenylboronic acid
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3-Carboxy-4-(trifluoromethoxy)phenylboronic acid

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